molecular formula C5H8N2O B077165 2-Cyano-n-ethylacetamide CAS No. 15029-36-4

2-Cyano-n-ethylacetamide

Cat. No. B077165
CAS RN: 15029-36-4
M. Wt: 112.13 g/mol
InChI Key: VARXTXAOJGBDDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Cyano-n-ethylacetamide and related compounds often involves multi-step chemical reactions starting from readily available materials such as ethyl cyanoacetate. These processes may include oxidation, reduction, and aminolysis reactions, providing a pathway to high purity and high yield products under mild reaction conditions (W. Qiang, 2002). Additionally, the compound has been utilized in novel syntheses of polyfunctionally substituted heterocyclic compounds, demonstrating its versatility in organic synthesis (H. Shams et al., 2010).

Molecular Structure Analysis

The molecular structure of 2-Cyano-n-ethylacetamide plays a crucial role in its reactivity and the types of derivatives it can form. Detailed structural determination and analysis through techniques such as X-ray crystallography and density functional theory (DFT) calculations have been conducted to understand its configuration and electronic properties. This structural insight is essential for the development of synthetic strategies and the prediction of reactivity patterns (H. Seino et al., 2017).

Chemical Reactions and Properties

2-Cyano-n-ethylacetamide undergoes various chemical reactions that lead to the formation of diverse heterocyclic compounds. Its reactivity has been explored in the context of synthesizing thiophene, pyrazole, pyridine, pyrimidine, and coumarin derivatives, among others. These reactions are influenced by the compound's molecular structure, specifically its cyano and acetamide functional groups, which allow for regioselective attacks and cyclization processes (R. Mohareb et al., 2010).

Scientific Research Applications

  • Antitumor Activity : The synthesis of novel compounds like thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives from 2-Cyano-N-ethylacetamide has shown promising inhibitory effects on different cell lines, indicating potential antitumor applications (Albratty, El-Sharkawy, & Alam, 2017).

  • Synthesis of Pyrrole Derivatives : The compound has been used in the efficient synthesis of pyrrole derivatives like ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, which are important for accessing libraries of pyrrole systems in various forms (Dawadi & Lugtenburg, 2011).

  • Heterocyclic Compounds Synthesis : 2-Cyano-N-ethylacetamide has been used in the novel synthesis of heterocyclic compounds, including derivatives with thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These synthesized products displayed high inhibitory effects in vitro for their antiproliferative activity (Shams et al., 2010).

  • Synthesis of Cyano Aminoacetamide : The synthesis of cyano aminoacetamide, with 2-Cyano-N-ethylacetamide as a raw material, has been demonstrated. This process is noted for its mild reaction conditions and high yield and purity (Qiang, 2002).

  • Preparation of Arylhydrazononitriles : The compound has been used in the preparation of arylhydrazononitriles, which are precursors to 2-substituted 1,2,3-triazoles and 4-amino-5-cyano-pyrazole derivatives (Al‐Zaydi, Borik, & Elnagdi, 2012).

  • Anti-Inflammatory and Antioxidant Activities : The compound has been synthesized and evaluated for in vitro antioxidant and in vivo anti-inflammatory activities, demonstrating significant results (Madhavi & Sreeramya, 2017).

  • Pyridone and Chromenopyridone Derivatives : Synthesis of novel 2(1H)-pyridone molecules bearing a 4-hydroxyphenyl moiety from 2-Cyano-N-ethylacetamide has shown promising anti-inflammatory, ulcerogenic, and antipyretic characters (Fayed et al., 2021).

Safety And Hazards

The safety data sheet for “2-Cyano-n-ethylacetamide” indicates that it may be harmful if swallowed and may cause serious eye irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

2-cyano-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-2-7-5(8)3-4-6/h2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARXTXAOJGBDDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30296939
Record name 2-cyano-n-ethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-n-ethylacetamide

CAS RN

15029-36-4
Record name 2-Cyano-N-ethylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15029-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 112760
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015029364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15029-36-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112760
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-cyano-n-ethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyano-n-ethylacetamide
Reactant of Route 2
Reactant of Route 2
2-Cyano-n-ethylacetamide
Reactant of Route 3
Reactant of Route 3
2-Cyano-n-ethylacetamide
Reactant of Route 4
Reactant of Route 4
2-Cyano-n-ethylacetamide
Reactant of Route 5
Reactant of Route 5
2-Cyano-n-ethylacetamide
Reactant of Route 6
Reactant of Route 6
2-Cyano-n-ethylacetamide

Citations

For This Compound
19
Citations
MRM Shafiee, S Radfar - Journal of The Electrochemical Society, 2017 - iopscience.iop.org
… 8f) has been carried out by the electrochemical oxidation of hydroquinone, 4-aminophenol and p-phenylenediamine in the presence of cyanoacetamide and 2-cyano-n-ethylacetamide …
Number of citations: 1 iopscience.iop.org
A El-Faham, YA Elnakdy, SAM El Gazzar… - Chemical and …, 2014 - jstage.jst.go.jp
… Thus, nitrosation of 3-morpholino-3-oxopropanenitrile, 3-oxo-3-(piperidin-1-yl)propanenitrile, 2-cyanoacetamide, and 2-cyano-N-ethylacetamide took place smoothly by this …
Number of citations: 10 www.jstage.jst.go.jp
GS Masaret - ChemistrySelect, 2020 - Wiley Online Library
… on synthesis of 1-ethyl-4-methyl-2,6-dioxopiperidine-3-carbonitrile 5 from the reaction of ethyl 2-cyanoacetate 1 with ethanamine 2 to give the equivalent 2-cyano-N-ethylacetamide 3 …
C Eom, SJ Rowan, HM Jaegera - researchgate.net
… 2-cyano-N-ethylacetamide (0.5 mg, 4.46 mmol) and p-anisaldehyde (542 μL, 4.46 mmol) were dissolved in 20 mL of ethanol. … 1H and 13C NMR spectra for 2-cyano-N-ethylacetamide …
Number of citations: 0 www.researchgate.net
S Benanane, N Cheikh, NE Bendhina… - Future Medicinal …, 2023 - Future Science
… A mixture of 2-hydroxyacetophenone (4, 1 eq.) 2-cyano-N-ethylacetamide 3a–g (1g, 8.92 mmol, 1 eq.) in the presence of two drops of piperidine were heated under microwave …
Number of citations: 3 www.future-science.com
H Gaffer, M Elapasery, D Abbas… - Egyptian Journal of …, 2020 - ejchem.journals.ekb.eg
… was prepared via reaction of ethyl cyanoacetate 1 with etylamine 2 to afford the corresponding 2-cyano-N-ethylacetamide 3 then intramolecular cyclization with ethyl acetoacetate 4 …
Number of citations: 5 ejchem.journals.ekb.eg
BA Robichaud, KG Liu - Tetrahedron Letters, 2011 - Elsevier
We report a Ti(OiPr) 4 /pyridine-mediated Knoevenagel reaction between aromatic ketones and cyanoacetamides to provide Knoevenagel olefin products in good to excellent yields. …
Number of citations: 32 www.sciencedirect.com
F Wilde, E Specker, M Neuenschwander, M Nazaré… - Molecular …, 2014 - Springer
The layout of multipurpose screening libraries must address criteria for the compounds such as novelty, diversity potential, innovative design, and last but not least synthetic tractability. …
Number of citations: 3 link.springer.com
N Sakauchi, Y Kohara, A Sato, T Suzaki… - Journal of Medicinal …, 2016 - ACS Publications
… To an ice-cooled mixture of mucochloric acid (3.00 g, 17.8 mmol) and 2-cyano-N-ethylacetamide (6b) (2.22 g, 19.8 mmol) in MeOH (10 mL) was added dropwise a solution of sodium …
Number of citations: 7 pubs.acs.org
JB Shaik, DP Yeggoni, YR Kandrakonda… - Bioorganic …, 2019 - Elsevier
In a search for novel multifunctional anti-Alzheimer agents, a congeneric set of seventeen flavone-8-acrylamide derivatives (8a─q) were synthesized and evaluated for their …
Number of citations: 20 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.